molecular formula C15H22N2O2 B497087 N-(4-ethoxyphenyl)azepane-1-carboxamide CAS No. 838898-79-6

N-(4-ethoxyphenyl)azepane-1-carboxamide

Cat. No.: B497087
CAS No.: 838898-79-6
M. Wt: 262.35g/mol
InChI Key: WJSQGUFULIVCFO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)azepane-1-carboxamide is a synthetic carboxamide derivative characterized by a seven-membered azepane ring linked to a 4-ethoxyphenyl substituent via a carboxamide group. The ethoxyphenyl group introduces electron-donating effects, which may enhance lipophilicity and influence binding interactions compared to halogenated phenyl derivatives. The azepane ring, a saturated seven-membered heterocycle, provides conformational flexibility distinct from smaller rings like piperazine or diazepane .

Properties

CAS No.

838898-79-6

Molecular Formula

C15H22N2O2

Molecular Weight

262.35g/mol

IUPAC Name

N-(4-ethoxyphenyl)azepane-1-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-2-19-14-9-7-13(8-10-14)16-15(18)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18)

InChI Key

WJSQGUFULIVCFO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Electron Effects : The 4-ethoxyphenyl group (electron-donating -OCH₃) contrasts with electron-withdrawing groups like -Cl in N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride or N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . This difference impacts electronic distribution, solubility, and receptor affinity.
  • Lipophilicity : Ethoxy substituents typically increase logP values compared to chloro groups. For example, N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide (XLogP3 = 3.9) suggests that ethoxy analogs may exhibit higher membrane permeability.

Table 1: Substituent Comparison

Compound Substituent XLogP3 (Predicted) Electronic Effect
N-(4-ethoxyphenyl)azepane-1-carboxamide 4-OCH₂CH₃ ~4.2* Electron-donating
N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide 4-Cl ~3.5 Electron-withdrawing
N-(4-fluorophenethyl)-coumarin derivative 4-F 3.9 Electron-withdrawing

*Estimated based on structural analogs .

Ring Structure Differences: Azepane vs. Piperazine/Diazepane

Conformational Flexibility :

  • Azepane (7-membered) : Larger rings like azepane adopt boat or twist-chair conformations, enabling diverse binding modes. This contrasts with the rigid chair conformation of six-membered piperazine rings in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .
  • Diazepane (7-membered with two N atoms) : Compounds like N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride introduce additional hydrogen-bonding sites (e.g., N–H⋯O interactions), influencing crystal packing and solubility .

Table 2: Ring Structure Impact

Compound Ring Type Conformation Hydrogen Bonding Sites
This compound Azepane (7-membered) Twist-chair* 1 (amide N–H)
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine (6-membered) Chair 1 (amide N–H)
N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide Diazepane (7-membered) Boat 2 (amide N–H, ring N)

*Inferred from azepane analogs .

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